molecular formula C9H10O5S B1583143 2-Methoxy-5-(methylsulfonyl)benzoic acid CAS No. 50390-76-6

2-Methoxy-5-(methylsulfonyl)benzoic acid

Cat. No. B1583143
Key on ui cas rn: 50390-76-6
M. Wt: 230.24 g/mol
InChI Key: BXWLVQXAFBWKSR-UHFFFAOYSA-N
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Patent
US06211199B1

Procedure details

Combine methyl 2-methoxy-5-methylsulfonylbenzoate (2.24 g, 9.2 mmol) and a 1 M aqueous potassium hydroxide solution (10 mL, 10 mmol). Heat to reflux. After 2 hours, filter while still hot, cool in an ice bath, and acidify by dropwise addition of a 1 M aqueous hydrochloric acid solution (11 mL) to give a solid. Collect the solid by filtration, rinse with water, and dry to give the title compound.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([S:13]([CH3:16])(=[O:15])=[O:14])=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6].[OH-].[K+]>>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([S:13]([CH3:16])(=[O:15])=[O:14])=[CH:9][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C=C1)S(=O)(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
FILTRATION
Type
FILTRATION
Details
filter while still hot,
TEMPERATURE
Type
TEMPERATURE
Details
cool in an ice bath
ADDITION
Type
ADDITION
Details
acidify by dropwise addition of a 1 M aqueous hydrochloric acid solution (11 mL)
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinse with water
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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